Erythrosamine - 34412-27-6

Erythrosamine

Catalog Number: EVT-1562909
CAS Number: 34412-27-6
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Erythrosamine is classified under the category of synthetic organic compounds, specifically as a food coloring agent. It is derived from the chemical structure of erythrosine, which is a well-known dye used in the food industry. The International Organization for Standardization recognizes erythrosine as E127, indicating its approval for use in food products in various regions, although its safety has been debated due to potential health risks.

Synthesis Analysis

Methods and Technical Details

The synthesis of erythrosamine typically involves several chemical reactions that may include diazotization followed by coupling reactions. One common method involves the reaction of an aromatic amine with a diazonium salt to form an azo compound. The synthesis can be optimized through various techniques:

  1. Diazotization: This process involves treating an aromatic amine with nitrous acid to form a diazonium salt.
  2. Coupling Reaction: The diazonium salt is then reacted with a phenolic compound or another aromatic amine to produce the final azo compound.

Recent studies have explored enantioselective synthesis approaches that enhance the efficiency and selectivity of erythrosamine production, utilizing asymmetric aldehyde allylation techniques to achieve desired stereochemical outcomes .

Molecular Structure Analysis

Data

  • Molecular Weight: 372.45 g/mol
  • Melting Point: Typically ranges around 150-155 °C
  • Solubility: Soluble in water and organic solvents like ethanol.
Chemical Reactions Analysis

Reactions and Technical Details

Erythrosamine participates in several chemical reactions typical for azo compounds, including:

  1. Reduction Reactions: Erythrosamine can be reduced to form amines under specific conditions, which may alter its color properties.
  2. Hydrolysis: In aqueous environments, erythrosamine may undergo hydrolysis, affecting its stability and solubility.
  3. Oxidation: The presence of strong oxidizing agents can lead to degradation products that may be toxic.

These reactions are crucial for understanding both the stability of erythrosamine in food products and its potential health implications.

Mechanism of Action

Process and Data

  • Metabolic Pathway: Upon ingestion, erythrosamine may be metabolized by liver enzymes into various metabolites, some of which could be harmful.
  • Toxicological Studies: Research indicates that prolonged exposure to high concentrations may lead to adverse health effects, including carcinogenic risks .
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright red
  • Form: Powder or crystalline solid
  • Odor: Generally odorless

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4-10.
  • Stability: Sensitive to light and heat; degradation occurs under extreme conditions.

These properties are essential for determining the suitability of erythrosamine in various applications, particularly in food processing where stability is crucial.

Applications

Scientific Uses

Erythrosamine finds applications across several fields:

  1. Food Industry: Used as a coloring agent in processed foods, candies, and beverages.
  2. Cosmetics: Incorporated into beauty products for aesthetic purposes.
  3. Pharmaceuticals: Employed in certain medications for coloring formulations.

Despite its widespread use, ongoing research continues to evaluate the safety profile of erythrosamine, prompting regulatory reviews in various countries .

Introduction to Erythrosamine: Nomenclature and Historical Context

Etymological Origins and Chemical Classification of Erythrosine

The nomenclature of erythrosine traces back to Greek linguistic roots, specifically deriving from "eruthrós" meaning "red"—a direct reference to its vivid chromatic properties. First synthesized in 1876, the compound's identity encompasses multiple chemical designations reflecting its structural complexity and functional roles:

  • IUPAC Name: 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-xanthen-9-yl)benzoic acid
  • Molecular Formula: C~20~H~6~I~4~Na~2~O~5~
  • CAS Registry: 16423-68-0
  • Colour Index: CI 45430 (Acid Red 51)

Chemically classified as an iodinated derivative of fluorone, erythrosine belongs to the xanthene dye family characterized by a tricyclic framework comprising two benzene rings fused through a central pyran ring. The sodium salt formulation (disodium 2',4',5',7'-tetraiodofluorescein) enhances its water solubility, facilitating industrial applications requiring aqueous dispersion. The compound manifests as an odorless red crystalline powder with molecular weight of 879.86 g/mol and melting point between 142-144°C [1] [7] [8].

Table 1: Erythrosine Nomenclature Systems

Classification SystemDesignationPrimary Use Context
IUPAC2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-xanthen-9-yl)benzoic acidChemical literature
FDAFD&C Red No. 3Food, drug, and cosmetic labeling
European UnionE127Food additive regulation
Colour IndexCI 45430Industrial dye standardization
Cosmetic IngredientCI 45430Personal care products

The compound's structural configuration features four iodine atoms strategically positioned at the 2',4',5', and 7' positions of the xanthene ring system, which directly contributes to its distinctive spectral properties with maximum absorption at approximately 530 nm in aqueous solutions. This molecular architecture places erythrosine within the broader chemical class of halogenated fluoresceins, sharing structural homology with other iodinated dyes but distinguished by its specific tetraiodination pattern [1] [7] [8].

Historical Development and Industrial Adoption

The synthesis of erythrosine represents a pivotal advancement in synthetic dye chemistry during the late Industrial Revolution. Swiss chemist Karl Kussmaul first synthesized the compound in 1876 at the University of Basel through the iodination of fluorescein, itself derived from phenol and phthalic anhydride. This discovery occurred during a period of intense innovation in coal-tar dye chemistry, just two decades after William Henry Perkin's pioneering synthesis of mauveine [1] [5]:

  • 1878: Commercial production initiated by Swiss chemical firm Bindschedler & Busch for textile applications, particularly wool and silk dyeing
  • 1906: Formal recognition under the Pure Food and Drug Act in the United States as an approved food colorant
  • 1924: U.S. production reached approximately 980 pounds annually, rising to 4.29 tons by 1938
  • 1967: Production volume expanded significantly to ~50 tons in the United States alone

Industrial adoption accelerated through the mid-20th century as food processing technologies advanced. The compound's exceptional tinctorial strength—capable of imparting vibrant red hues at low concentrations—and relative stability under thermal processing conditions facilitated its incorporation into increasingly complex food matrices. By the 1970s, erythrosine had become established as a primary coloring agent for maraschino cherries, candies, and bakery decorations, with parallel adoption in pharmaceutical coatings and cosmetic formulations [1] [5] [9].

Table 2: Milestones in Industrial Adoption of Erythrosine

PeriodProduction/Adoption MilestoneIndustrial Significance
1876-1900Initial synthesis and textile applicationsTransition from academic discovery to commercial dye
1906-1930Inclusion in Pure Food and Drug Act; early food adoptionRegulatory recognition as food-safe colorant
1930-1960Expansion into confectionery and baked goodsAdaptation to mass food production systems
1960-1990Peak utilization in processed foods and cosmeticsDiversification into pharmaceutical coatings
1990-2025Regulatory restrictions in cosmetics and topical drugsMarket contraction in certain jurisdictions

Role in Modern Chemical and Consumer Product Applications

Contemporary applications of erythrosine demonstrate remarkable sectoral diversification despite regulatory constraints in food and cosmetics. The compound maintains utility across multiple industries where its chromatic precision and chemical functionality provide performance advantages:

Food Industry Applications

While subject to increasing restrictions, erythrosine retains sanctioned uses in specific food categories:

  • Decorative Food Coatings: Permitted in cake-decorating gels, icing, and decorative sugar coatings where visual impact is paramount
  • Processed Fruit Products: Authorization for coloring candied cherries and fruit cocktail products in several jurisdictions
  • Limited-Use Coloring: Allows vibrant red hues in specific confectionery items like candy corn, conversation hearts, and Jordan almonds, though reformulation initiatives are underway by major manufacturers including Ferrara Candy Company [1] [5]

Non-Food Industrial Applications

Erythrosine demonstrates significant versatility beyond food:

  • Cosmetic Colorant: Designated as CI 45430 for use in lipsticks, blushes, and nail polishes where a bright red hue is desired, though restricted from leave-on skin products in some regions
  • Pharmaceutical Markers: Application in dental plaque disclosure systems where its selective staining properties aid oral hygiene visualization
  • Industrial Inks: Utilization in specialized printing inks requiring distinctive chromatic properties
  • Biological Staining: Employment as a histological stain and radiopaque medium in select diagnostic applications
  • Photographic Sensitization: Function as an orthochromatic sensitizer in photographic emulsion technologies [1] [3] [7]

Emerging Functional Applications

Research continues to identify novel functional roles:

  • Photoredox Catalysis: Exploration as a visible-light photocatalyst in synthetic organic chemistry due to its photochemical properties
  • Antimicrobial Function: Investigation as an antimicrobial agent in polymer coatings and packaging materials
  • Advanced Material Science: Potential utilization in light-harvesting arrays and solar cell technologies leveraging its absorption spectrum [1] [6]

The regulatory landscape significantly influences contemporary applications. The European Food Safety Authority (EFSA) restricts erythrosine almost exclusively to canned cherries and pet food applications, while permitting limited use (≤25 ppm) in toothpaste formulations. The United States implemented a phased prohibition beginning January 2025, banning food applications effective January 15, 2027, and ingested drugs by January 18, 2028—though pharmaceutical applications currently persist in the European Union and Canada. These regulatory divergences create complex global supply chain dynamics, with manufacturers implementing region-specific formulations [2] [3] [5].

Properties

CAS Number

34412-27-6

Product Name

Erythrosamine

IUPAC Name

(2R,3S)-2-amino-3,4-dihydroxybutanal

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c5-3(1-6)4(8)2-7/h1,3-4,7-8H,2,5H2/t3-,4+/m0/s1

InChI Key

UQNPMNUVBRVOCQ-IUYQGCFVSA-N

SMILES

C(C(C(C=O)N)O)O

Synonyms

2-amino-2-deoxy-D-erythrose
erythrosamine

Canonical SMILES

C(C(C(C=O)N)O)O

Isomeric SMILES

C([C@H]([C@H](C=O)N)O)O

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